(4-Fluoro-6-(4-methylpiperidin-1-yl)pyridin-3-yl)boronic acid
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Overview
Description
(4-Fluoro-6-(4-methylpiperidin-1-yl)pyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-6-(4-methylpiperidin-1-yl)pyridin-3-yl)boronic acid typically involves the reaction of 4-fluoro-6-(4-methylpiperidin-1-yl)pyridine with a boron-containing reagent. One common method is the use of boronic acid derivatives in the presence of a palladium catalyst under mild conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-6-(4-methylpiperidin-1-yl)pyridin-3-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is catalyzed by palladium.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using a base or an acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF.
Protodeboronation: Bases like sodium hydroxide or acids like hydrochloric acid.
Major Products
The major products formed from these reactions include biaryl compounds in the case of Suzuki-Miyaura coupling and substituted pyridines in the case of protodeboronation.
Scientific Research Applications
(4-Fluoro-6-(4-methylpiperidin-1-yl)pyridin-3-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Fluoro-6-(4-methylpiperidin-1-yl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst forms a complex with the organic halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium catalyst releases the coupled product and regenerates the catalyst.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinylboronic acid: Another boronic acid used in similar cross-coupling reactions.
4-Pyridinylboronic acid: Also used in Suzuki-Miyaura coupling and has similar reactivity.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A fluorinated boronic ester with applications in organic synthesis.
Uniqueness
(4-Fluoro-6-(4-methylpiperidin-1-yl)pyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex molecules where precise control over reactivity and selectivity is required.
Properties
Molecular Formula |
C11H16BFN2O2 |
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Molecular Weight |
238.07 g/mol |
IUPAC Name |
[4-fluoro-6-(4-methylpiperidin-1-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C11H16BFN2O2/c1-8-2-4-15(5-3-8)11-6-10(13)9(7-14-11)12(16)17/h6-8,16-17H,2-5H2,1H3 |
InChI Key |
GOQJOWCUEMYTBF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1F)N2CCC(CC2)C)(O)O |
Origin of Product |
United States |
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